![molecular formula C19H15FO B567279 1-(Benzyloxy)-4-(3-fluorophenyl)benzene CAS No. 1352318-28-5](/img/structure/B567279.png)
1-(Benzyloxy)-4-(3-fluorophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Benzyloxy)-4-(3-fluorophenyl)benzene” is a chemical compound with the molecular formula C19H15FO . It has a molecular weight of 278.32 g/mol . The IUPAC name for this compound is 1-fluoro-3-(4-phenylmethoxyphenyl)benzene .
Molecular Structure Analysis
The molecular structure of “1-(Benzyloxy)-4-(3-fluorophenyl)benzene” includes a benzene ring attached to a benzyloxy group and a fluorophenyl group . The InChI code for this compound is 1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 .Physical And Chemical Properties Analysis
The compound “1-(Benzyloxy)-4-(3-fluorophenyl)benzene” has a molecular weight of 278.32 g/mol . It has a complexity of 292 and a topological polar surface area of 9.2Ų . The compound has 21 heavy atoms and 4 rotatable bonds .Scientific Research Applications
Drug Design and Pharmacology
1-(Benzyloxy)-4-(3-fluorophenyl)benzene: is considered in the realm of drug design due to its structural complexity and potential for modification. In pharmacology, compounds like this are often used as a scaffold to which various substituents can be added, altering the compound’s pharmacokinetic and pharmacodynamic properties. This process is crucial for the development of new medications with specific target receptor interactions .
Drug Delivery Systems
In the field of drug delivery, 1-(Benzyloxy)-4-(3-fluorophenyl)benzene could be utilized to create prodrugs or to modify the solubility and delivery efficiency of therapeutic agents. Its structure may allow for the attachment of drug molecules, which can be released into the system in a controlled manner, enhancing the efficacy and reducing potential side effects .
Neutron Capture Therapy
This compound’s boronic ester derivatives are explored for their suitability as boron carriers in neutron capture therapy, a targeted cancer treatment. The boron atoms in these compounds become activated upon exposure to neutrons, releasing alpha particles that destroy cancer cells. The stability of these compounds in physiological conditions is a critical factor for their effectiveness .
Organic Synthesis
1-(Benzyloxy)-4-(3-fluorophenyl)benzene: serves as a precursor in organic synthesis, particularly in the formation of boronic acids and esters. These derivatives are pivotal in cross-coupling reactions, which are foundational methods for constructing complex organic molecules, including pharmaceuticals and polymers .
Material Science
The compound’s derivatives are investigated for their use in creating covalent triazine frameworks (CTFs), which have applications in material science. CTFs exhibit high photocatalytic activity and can be used for biomass reforming, hydrogen storage, and even in the development of new photovoltaic materials .
Analytical Chemistry
In analytical chemistry, 1-(Benzyloxy)-4-(3-fluorophenyl)benzene and its derivatives can be used as standards or reagents. Their unique chemical properties make them suitable for use in various analytical techniques, such as chromatography and spectroscopy, to identify or quantify other substances .
properties
IUPAC Name |
1-fluoro-3-(4-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNPVYLKXYMZTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90711976 |
Source
|
Record name | 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90711976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1352318-28-5 |
Source
|
Record name | 1,1′-Biphenyl, 3-fluoro-4′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90711976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.